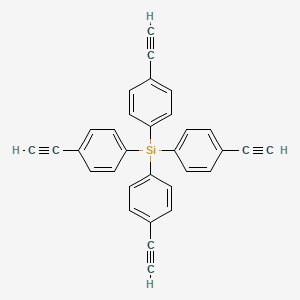
ethyl (4E)-4-hydroxyimino-4-pyridin-3-ylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester is a chemical compound with the molecular formula C11H14N2O3. It is used primarily in proteomics research and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester typically involves the reaction of 3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides
Scientific Research Applications
5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins, affecting their structure and function. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxyimino-5-(3-pyridyl)pentanoic Acid Ethyl Ester
- 5-Hydroxyimino-5-(2-pyridyl)butanoic Acid Ethyl Ester
- 5-Hydroxyimino-5-(4-pyridyl)butanoic Acid Ethyl Ester
Uniqueness
5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and participate in redox reactions makes it particularly valuable in proteomics research .
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
ethyl (4E)-4-hydroxyimino-4-pyridin-3-ylbutanoate |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-11(14)6-5-10(13-15)9-4-3-7-12-8-9/h3-4,7-8,15H,2,5-6H2,1H3/b13-10+ |
InChI Key |
GKSBRLHWUSPCQF-JLHYYAGUSA-N |
Isomeric SMILES |
CCOC(=O)CC/C(=N\O)/C1=CN=CC=C1 |
Canonical SMILES |
CCOC(=O)CCC(=NO)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12099502.png)
![[(1R,2R,3S,4R,5S)-4-(6-Amino-2-chloropurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/structure/B12099505.png)


![2-[6-(2-Carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid](/img/structure/B12099541.png)



![6-[6-carboxylato-4,5-dihydroxy-2-[(11-methoxycarbonyl-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12099548.png)


![[2-(Diethylamino)ethyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B12099561.png)
